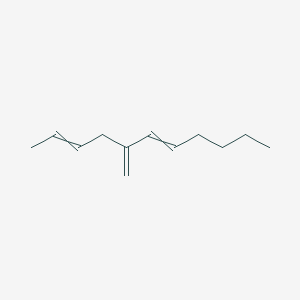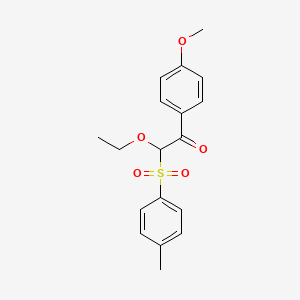
2-Ethoxy-1-(4-methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-(4-methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis may include ethylating agents, sulfonyl chlorides, and methoxyphenyl derivatives. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(4-methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential and pharmacological properties.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(4-methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethoxy-1-(4-methoxyphenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one may include other sulfonyl-containing organic molecules with ethoxy and methoxyphenyl groups. Examples include:
- 2-Ethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one
- 2-Ethoxy-1-(4-methoxyphenyl)-2-(4-chlorobenzene-1-sulfonyl)ethan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its potential advantages and applications.
Properties
CAS No. |
61821-13-4 |
|---|---|
Molecular Formula |
C18H20O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-ethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C18H20O5S/c1-4-23-18(17(19)14-7-9-15(22-3)10-8-14)24(20,21)16-11-5-13(2)6-12-16/h5-12,18H,4H2,1-3H3 |
InChI Key |
LQHSGOALDCXHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14561607.png)
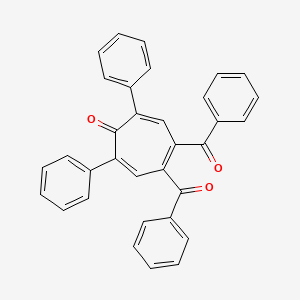
![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)
![3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14561623.png)
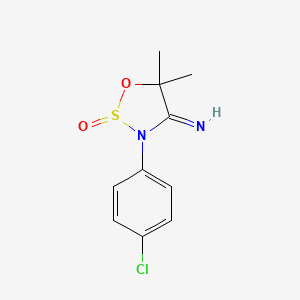
![4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid](/img/structure/B14561629.png)
![2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate](/img/structure/B14561633.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)
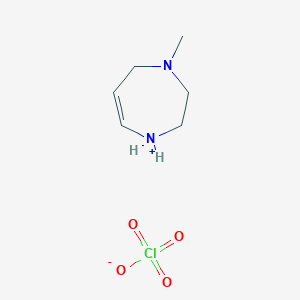
![{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide](/img/structure/B14561652.png)

![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-alaninamide](/img/structure/B14561664.png)
